2-Bromo-3,5-bis(trifluoromethyl)phenol

説明

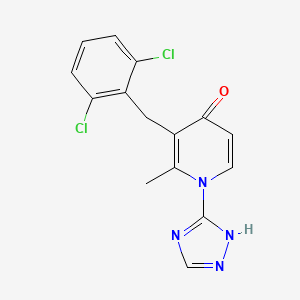

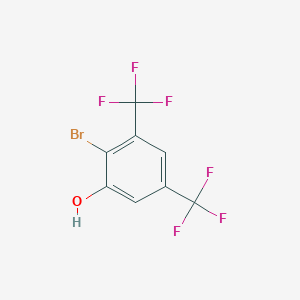

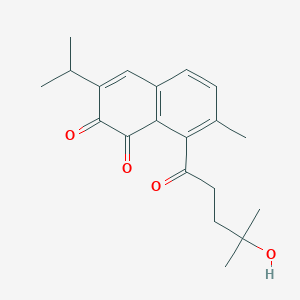

2-Bromo-3,5-bis(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H3BrF6O . It is a derivative of 3,5-Bis(trifluoromethyl)phenol .

Synthesis Analysis

The synthesis of 2-Bromo-3,5-bis(trifluoromethyl)phenol and its derivatives has been reported in several studies . For instance, one study describes the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . Another study discusses the synthesis and application of trifluoromethylpyridines . The synthesis process often involves various chemical reactions, including nucleophilic substitution .Molecular Structure Analysis

The molecular structure of 2-Bromo-3,5-bis(trifluoromethyl)phenol can be represented by the formula C8H3BrF6O . This indicates that the molecule consists of 8 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 6 fluorine atoms, and 1 oxygen atom.Chemical Reactions Analysis

2-Bromo-3,5-bis(trifluoromethyl)phenol can participate in various chemical reactions. For example, it can undergo protodeboronation, a process that involves the removal of a boron group from the molecule . It can also be involved in the synthesis of other compounds, such as methylene-arylbutenones and alkyl arylcarbamates .Physical And Chemical Properties Analysis

2-Bromo-3,5-bis(trifluoromethyl)phenol is a liquid at room temperature . It has a molecular weight of 309 , a boiling point of 97 °C/50 mmHg , and a density of 1.511 g/mL at 25 °C . Its refractive index is 1.415 .科学的研究の応用

Organometallic Synthesis :

- 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to 2-Bromo-3,5-bis(trifluoromethyl)phenol, is used as a starting material in organometallic synthesis, enabling the creation of various synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Photophysical and Photochemical Properties :

- In a study on zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups, these compounds exhibited significant photochemical and photophysical properties, potentially useful in photodynamic therapy for cancer (Ahmetali et al., 2019).

Epigenetic Inhibition in Cancer Research :

- Certain bis(bromo-phenol) derivatives have shown potential as selective inhibitors for epigenetic enzymes like PR-SET7 and EZH2, which are important in the context of cancer research (Valente et al., 2012).

Chemical Safety and Preparation :

- Improved methods for the safe and efficient bromination of 3,5-bis(trifluoromethyl)benzene and the preparation of potentially explosive Grignard reagents have been developed, emphasizing the significance of safety in handling these chemicals (Leazer et al., 2003).

Synthesis of Novel Compounds :

- New triazole-phenyl-pyridine hybrids with 3,5-bis(trifluoromethyl)phenyl groups were synthesized using a microwave-assisted method, showing potential against various pathogens, indicating their relevance in medicinal chemistry (Jha & Ramarao, 2017).

Molecular Structure Studies :

- Research on vanadium (3,5-dimethylpyrazolyl) borate complexes with phenolate ligands, including derivatives of bromophenol, aids in understanding the molecular structures and properties of these compounds (Holmes & Carrano, 1991).

Lanthanide Alkoxides Synthesis :

- The reaction of 2,4,6-Tris(trifluoromethyl)phenol with certain lanthanides results in mononuclear bis(cyclopentadienyl)lanthanide alkoxides, illustrating the compound's use in inorganic chemistry (Poremba et al., 1995).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures, such as phenols and halogenated phenols, often interact with proteins and enzymes in the body .

Mode of Action

It’s known that halogenated phenols can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

Halogenated phenols are known to participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially influence these properties, as fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Result of Action

It’s known that halogenated phenols can interact with various biological targets, potentially leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,5-bis(trifluoromethyl)phenol. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

2-bromo-3,5-bis(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6O/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNRKEGWEHWYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Br)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,5-bis(trifluoromethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B3038633.png)

![2-Amino-4-(3,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3038635.png)

![4-[(S)-[(3S,6S)-3-Ethenyl-3-methyl-6-prop-1-en-2-yloxan-2-yl]-hydroxymethyl]phenol](/img/structure/B3038640.png)

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol](/img/structure/B3038644.png)

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038646.png)